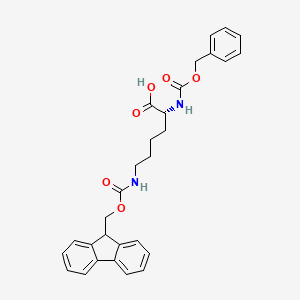

Z-D-Lys(Fmoc)-OH

Description

Significance of Unnatural Amino Acids in Contemporary Research

Unnatural amino acids, which are not among the 20 standard proteinogenic amino acids, have become indispensable tools in protein engineering and drug discovery. rsc.orgscripps.edu They offer a way to introduce novel chemical functionalities into proteins, thereby enhancing their stability, activity, or enabling new modes of action. rsc.orgbitesizebio.com The applications for these modified amino acids are diverse, ranging from the development of antibody-drug conjugates to the creation of peptide-based imaging agents and antimicrobial therapeutics. rsc.org

Role as Chiral Building Blocks and Molecular Scaffolds

A significant aspect of unnatural amino acids is their function as chiral building blocks in organic synthesis. buchler-gmbh.com Chirality, or the "handedness" of a molecule, is a fundamental property in biology, as most biological targets such as receptors and enzymes are themselves chiral. enamine.net The use of specific chiral isomers is crucial in drug development to ensure a precise interaction with the intended biological target. enamine.netnih.gov Unnatural amino acids provide a readily available source of complex chiral structures that can be used as scaffolds to build new drug molecules. buchler-gmbh.comnih.gov This approach is vital for lead optimization in the discovery of new and more effective therapeutic agents. enamine.net

Applications in Combinatorial Library Construction

Combinatorial chemistry is a powerful technique used to generate large collections of related compounds, known as libraries, which can then be screened for desired biological activities. nih.govnih.gov Unnatural amino acids are valuable components in the construction of combinatorial peptide libraries. encyclopedia.pub By incorporating these non-standard residues, researchers can vastly expand the chemical diversity of a library beyond what is possible with the 20 natural amino acids. princeton.edu This increased diversity enhances the probability of discovering novel peptides with specific therapeutic or research applications. nih.govprinceton.edu These libraries can be synthesized chemically or produced biologically, with each method offering distinct advantages for screening and hit identification. encyclopedia.pub

Overview of Z-D-Lys(Fmoc)-OH as a Lysine (B10760008) Derivative

This compound is a derivative of the amino acid lysine, specifically the D-enantiomer. jk-sci.comusbio.net Lysine has two amino groups: the α-amino group, which is part of the amino acid backbone, and the ε-amino group on its side chain. In this compound, both of these amino groups are protected by specific chemical moieties to prevent them from reacting out of turn during peptide synthesis. chemimpex.com Such orthogonally protected derivatives of lysine are highly valuable in the production of certain peptide drugs. scispace.com

Structural Features and Protecting Groups

The precise structure of this compound, with its distinct protecting groups, is what makes it a key reagent in solid-phase peptide synthesis (SPPS). chemimpex.com The strategic placement of the Z and Fmoc groups allows for their selective removal, enabling the stepwise addition of other amino acids to build a specific peptide sequence. peptide.com

| Compound Property | Value |

| IUPAC Name | (2R)-2-(Benzyloxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| CAS Number | 1864003-01-9 |

| Molecular Formula | C30H32N2O6 |

| Purity | ≥95% (HPLC) |

Table 1: Chemical Properties of this compound. jk-sci.com

The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, meaning it can be removed under mild basic conditions. wikipedia.orgontosight.ai In the context of this compound, the Fmoc group protects the ε-amino group of the D-lysine side chain. chemimpex.com This group is particularly favored in solid-phase peptide synthesis because its removal with a weak base, such as piperidine (B6355638), does not affect the acid-labile protecting groups often used for the α-amino group or the linker attaching the peptide to the solid support. wikipedia.org The Fmoc group is typically introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org

The Benzyloxycarbonyl (Z or Cbz) group is an amine protecting group that is stable under the basic conditions used to remove the Fmoc group. wikipedia.orgtotal-synthesis.com In this compound, the Z group protects the α-amino group. chemimpex.com This group was historically significant as it formed the basis of the first successful method for controlled chemical peptide synthesis. wikipedia.org The Z group is typically removed by hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst) or by treatment with strong acids. bachem.compeptide.com This orthogonality to the Fmoc group is essential for the stepwise and controlled elongation of a peptide chain. total-synthesis.com

| Protecting Group | Abbreviation | Attached to | Cleavage Condition |

| Fluorenylmethoxycarbonyl | Fmoc | ε-amino group | Mild base (e.g., piperidine) wikipedia.org |

| Benzyloxycarbonyl | Z or Cbz | α-amino group | Hydrogenolysis or strong acid peptide.com |

Table 2: Protecting Groups in this compound.

Fluorenylmethoxycarbonyl (Fmoc) Group in this compound

Advantages in Synthetic Chemistry

The primary advantage of this compound in synthetic chemistry lies in the orthogonal protection scheme afforded by its two distinct protecting groups, Z and Fmoc. ub.edumasterorganicchemistry.com Orthogonal protection refers to the ability to selectively remove one protecting group in the presence of another by using different chemical conditions. masterorganicchemistry.com This capability is fundamental to the synthesis of complex, non-linear peptides and other modified biomolecules.

The Fmoc group, protecting the α-amino group, is labile to basic conditions, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). ub.eduwikipedia.org This allows for the stepwise elongation of a peptide chain from the N-terminus under relatively mild conditions. wikipedia.org

Conversely, the Benzyloxycarbonyl (Z or Cbz) group, which protects the ε-amino group on the lysine side-chain, is stable to the basic conditions used for Fmoc removal. masterorganicchemistry.compeptide.com The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). masterorganicchemistry.com This differential reactivity is the cornerstone of its synthetic utility.

This orthogonal nature allows chemists to:

Synthesize Branched Peptides: One of the most significant applications is the creation of branched or dendritic peptides, such as multiple antigenic peptides (MAPs). A researcher can build a linear peptide sequence, and then, at a desired point, selectively remove the Z-group from the lysine side-chain to expose a new primary amine. This amine serves as a new branching point for the synthesis of a second, distinct peptide chain. sigmaaldrich.comnih.gov The use of Fmoc-Lys(Fmoc)-OH was an early strategy for creating branched structures. nih.gov

Site-Specific Labeling and Conjugation: The lysine side-chain can be selectively deprotected on-resin to attach various molecules. This includes fluorescent dyes, biotin (B1667282) tags for detection and purification, lipids to enhance cell permeability, or even small molecule drugs. peptide.comchemimpex.compeptide.com For instance, derivatives like Fmoc-Lys(Biotin)-OH are used for biotinylation. sigmaaldrich.com

Create Cyclic Peptides: The unique reactivity of the lysine side-chain can be exploited to form cyclic peptides, where the side-chain is linked to another part of the peptide. This is often achieved using other orthogonal protecting groups like Dde or Mtt in concert with the Fmoc/tBu strategy. peptide.comiris-biotech.de

The stability of this compound to various coupling reagents and its compatibility with standard solid-phase peptide synthesis (SPPS) protocols make it a reliable and efficient tool for chemists. chemimpex.com The use of microwave-assisted SPPS can further enhance the efficiency of synthesizing complex branched peptides, overcoming steric hindrance and improving purity. merel.si

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1864003-01-9 |

| Molecular Formula | C29H30N2O6 |

| Molecular Weight | 502.57 g/mol |

| Appearance | White or off-white solid |

| Purity (HPLC) | ≥ 95% |

| Optical Rotation | [a]D20 = +7 ± 2º (c=1 in DMF) |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Orthogonal Deprotection Conditions for Lysine Derivatives

| Protecting Group | Position | Cleavage Reagent/Condition | Stability |

|---|---|---|---|

| Fmoc | α-amino | 20-40% Piperidine in DMF wikipedia.orgbiotage.com | Stable to acid and hydrogenation masterorganicchemistry.com |

| Z (Cbz) | ε-amino | H2, Pd/C (Catalytic Hydrogenation) masterorganicchemistry.com | Stable to mild base and acid masterorganicchemistry.compeptide.com |

| Boc | ε-amino | Trifluoroacetic Acid (TFA) masterorganicchemistry.com | Stable to mild base and hydrogenation peptide.com |

| ivDde | ε-amino | 2-5% Hydrazine (B178648) in DMF sigmaaldrich.commerel.si | Stable to piperidine and TFA sigmaaldrich.com |

| Mtt | ε-amino | 1% TFA in DCM (very mild acid) sigmaaldrich.com | Stable to piperidine, hydrazine, Pd(0) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Peptide Synthesis Utilizing Z D Lys Fmoc Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids into a desired sequence. lifetein.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. lifetein.com This methodology simplifies the purification process, as excess reagents and soluble byproducts can be easily washed away after each coupling and deprotection step. lifetein.com

The most widely adopted approach within SPPS is the Fmoc/tBu strategy. nih.goviris-biotech.de This method is favored for its use of mild reaction conditions, which helps to preserve the integrity of sensitive peptide sequences. lifetein.comgenscript.com The success of SPPS is critically dependent on the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. peptide.com

Integration of Z-D-Lys(Fmoc)-OH as a Building Block

This compound is a specialized amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides. chemimpex.com This compound features two key protecting groups: the Benzyloxycarbonyl (Z) group on the alpha-amino group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amino group of a D-lysine residue. This specific arrangement of protecting groups makes it an ideal component for creating peptides with unique structural features. chemimpex.com

The integration of this compound into a peptide sequence during SPPS allows for the introduction of a D-amino acid, which can be important for creating peptides with enhanced stability against enzymatic degradation. Furthermore, the presence of two distinct and orthogonally removable protecting groups provides chemists with the flexibility to perform selective chemical modifications at different points in the synthesis. peptide.comchemimpex.com This versatility is particularly valuable in the development of peptide-based drugs and bioconjugates. chemimpex.com

| Property | Value |

| CAS Number | 1864003-01-9 |

| Molecular Formula | C29H30N2O6 |

| Molecular Weight | 502.57 g/mol |

| Appearance | White or off-white solid |

| Purity | ≥ 95% (HPLC) |

| Data sourced from Chem-Impex. chemimpex.com |

Orthogonal Protection Strategies in SPPS

Orthogonal protection is a fundamental concept in modern peptide synthesis, referring to the use of multiple classes of protecting groups that can be removed under different chemical conditions. researchgate.net This strategy allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthesis and modification of complex biomolecules. researchgate.net The ability to deprotect groups in any order provides a high degree of flexibility. csic.es

In the context of SPPS, an orthogonal approach is essential for synthesizing branched peptides, cyclic peptides, and peptides with side-chain modifications. sigmaaldrich.com The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group can be removed independently of each other. iris-biotech.decsic.es

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most prevalent method used in solid-phase peptide synthesis today. nih.govrsc.org This approach utilizes the base-labile Fmoc group for the temporary protection of the N-terminal α-amino group of the growing peptide chain. lifetein.comiris-biotech.de Side-chain functional groups of the amino acids are typically protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). csic.es

The key advantage of the Fmoc/tBu strategy lies in its mild deprotection conditions for the N-terminal Fmoc group, which minimizes side reactions and preserves the integrity of the peptide. lifetein.comgenscript.com The final cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.debachem.com This strategy avoids the use of harsh reagents like anhydrous hydrofluoric acid (HF), which was a drawback of the older Boc/Bzl strategy. csic.es

Selective Deprotection of Fmoc and Z Groups

The compound this compound is particularly useful due to the distinct chemical lability of the Fmoc and Z protecting groups, which allows for their selective removal. peptide.com This orthogonality is crucial for advanced peptide synthesis protocols where specific modifications are required.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of amino groups in peptide synthesis. genscript.com Its removal is a critical step in the iterative cycle of solid-phase peptide synthesis, allowing for the elongation of the peptide chain. lifetein.comgenscript.com

The deprotection of the Fmoc group is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lifetein.comgenscript.comchempep.com The mechanism involves a β-elimination reaction. nih.gov The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by the amine. nih.govspringernature.com This reaction is highly efficient and is generally complete within minutes at room temperature. chempep.com The mild basic conditions used for Fmoc removal are a significant advantage, as they are compatible with most acid-labile side-chain protecting groups. lifetein.comgenscript.com

The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group for amines, introduced by Bergmann and Zervas. wikipedia.org It is stable to the basic conditions used for Fmoc deprotection and to the acidic conditions used to remove tBu-based side-chain protecting groups. peptide.comchemistrydocs.com

The primary method for cleaving the Z group is catalytic hydrogenation. wikipedia.orgbachem.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. rsc.org The process is clean, as the byproducts are toluene (B28343) and carbon dioxide, which are easily removed. rsc.org This method is considered mild and does not affect most other protecting groups, making it an excellent orthogonal partner to the Fmoc/tBu strategy. chemistrydocs.com Recently, methods for Z-group removal by hydrogenation without generating by-products that could interfere with subsequent steps have been reported. rsc.org It is important to note that the presence of sulfur-containing amino acids can poison the catalyst, and in such cases, alternative deprotection methods for the Z group, such as strong acids like HBr in acetic acid, may be required. wikipedia.orgchemistrydocs.com

| Protecting Group | Abbreviation | Cleavage Conditions |

| 9-fluorenylmethyloxycarbonyl | Fmoc | 20-50% piperidine in DMF lifetein.comgenscript.comchempep.com |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (e.g., H2, Pd/C) wikipedia.orgbachem.comrsc.org |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) iris-biotech.depeptide.com |

| tert-Butyl | tBu | Strong acid (e.g., TFA) csic.es |

| Trityl | Trt | Mild acid csic.es |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) csic.es |

Base-Sensitive Fmoc Deprotection

Role in Incorporating Lysine (B10760008) Residues into Peptide Chains

The incorporation of lysine residues is fundamental to the synthesis of a vast number of peptides, given lysine's role in structure, function, and as a point of conjugation. Derivatives like this compound are instrumental in this process, providing a protected form of the amino acid that can be efficiently coupled during peptide synthesis. chemimpex.com The choice of protecting groups on the α-amino and ε-amino functions dictates the synthetic strategy.

For instance, in standard Fmoc SPPS, Fmoc-L-Lys(Boc)-OH is the most commonly used derivative. chempep.com The Boc group on the side chain is stable to the piperidine used for Fmoc removal and is cleaved during the final acidolytic cleavage from the resin. chempep.com

When more complex structures like branched or cyclic peptides are desired, derivatives with orthogonal side-chain protection such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH are employed. sigmaaldrich.compeptide.com These allow for the selective deprotection and modification of the lysine side chain while the peptide remains attached to the solid support. iris-biotech.de this compound, with its Z-protected α-amino group, is particularly suited for the synthesis of protected peptide fragments in solution, which can then be used in segment condensation approaches. peptide.com

Solution-Phase Peptide Synthesis Approaches

While solid-phase peptide synthesis is the dominant methodology, solution-phase peptide synthesis (SPPS) remains a powerful technique, especially for the large-scale production of peptides and for the synthesis of complex targets that may be difficult to assemble on a solid support. sigmaaldrich.combeilstein-journals.org

This compound in Segment Condensation

Segment condensation is a strategy in which smaller, protected peptide fragments are synthesized and purified individually before being coupled together to form the final, larger peptide. nih.gov This approach can lead to a purer final product and can overcome difficulties associated with the synthesis of long or "difficult" sequences in a stepwise manner.

The use of this compound is advantageous in this context. The Z-group, which protects the N-terminus, is stable under the conditions required for Fmoc deprotection and can be removed by hydrogenolysis. peptide.com This allows for the synthesis of a peptide fragment with a free ε-amino group on the D-lysine residue for further modification or a free N-terminus after Z-group removal for coupling to another peptide segment. For example, a protected dipeptide fragment can be synthesized and then coupled with another fragment to build a larger peptide chain in solution. beilstein-journals.org This method provides precise control over the peptide assembly, which is critical for complex therapeutic peptides. pitt.edu

Optimization of Coupling Reactions with this compound

The efficiency of peptide bond formation is paramount in solid-phase peptide synthesis (SPPS). The unique structure of this compound, with its bulky protecting groups, necessitates careful optimization of coupling conditions to ensure high yields and purity. chemimpex.com

Compatibility with Various Coupling Reagents

The choice of coupling reagent is a critical factor in the successful incorporation of this compound into a growing peptide chain. The stability and reactivity of this derivative are compatible with a range of standard coupling reagents used in modern peptide synthesis. chemimpex.com These reagents work by activating the carboxylic acid group of the amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. jpt.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com Research has shown that for sterically hindered amino acids, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), provide excellent results. Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. jpt.comsigmaaldrich.com The selection of the optimal reagent can depend on the specific sequence and the scale of the synthesis.

Table 1: Compatibility of this compound with Common Coupling Reagents

| Coupling Reagent Class | Specific Reagent | Additive | General Efficacy with this compound |

|---|---|---|---|

| Uronium Salts | HATU, HBTU | HOBt, HOAt | High |

| Phosphonium Salts | PyBOP, PyAOP | None required | High |

| Carbodiimides | DIC, DCC | HOBt, OxymaPure | Moderate to High |

This table provides a general overview. Optimal conditions may vary based on specific peptide sequences and reaction conditions.

Minimizing Impurity Formation

Another potential source of impurities is aspartimide formation if aspartic acid is present in the peptide sequence. This occurs under the basic conditions required for Fmoc group removal. nih.gov The use of optimized deprotection cocktails, such as those containing piperidine with additives or alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in specific concentrations, can mitigate this side reaction. acs.org Furthermore, incomplete coupling reactions can lead to deletion sequences. Monitoring the reaction progress using methods like the Kaiser test or analytical HPLC is crucial to ensure complete incorporation of the this compound residue. acs.org

Strategies to minimize impurity formation include:

Optimized Coupling Times: Ensuring sufficient time for the sterically hindered this compound to couple completely.

Appropriate Base Concentration: Using the minimum effective concentration of base during Fmoc deprotection to reduce base-catalyzed side reactions. nih.gov

Use of Additives: Incorporating additives like Oxyma Pure into coupling reactions can enhance efficiency and reduce side reactions. rsc.org

Temperature Control: Conducting coupling reactions at controlled temperatures can help to minimize side product formation. researchgate.net

Stereochemical Considerations in Peptide Synthesis with D-Lysine Derivatives

The incorporation of D-amino acids like D-lysine introduces a critical stereochemical dimension to peptide synthesis. The biological activity of the final peptide is often highly dependent on the precise three-dimensional arrangement of its constituent amino acids.

Retention of Chirality

A primary concern when using D-amino acid derivatives is the retention of their stereochemical integrity throughout the synthesis process. Racemization, the conversion of a chiral amino acid into a mixture of both D- and L-enantiomers, can occur at several stages, particularly during the activation step of the coupling reaction. The risk of racemization is especially high for certain amino acids, with histidine being a notable example. nih.govrsc.org

For lysine derivatives, the choice of coupling reagent and additives plays a significant role in preventing epimerization. The use of additives like HOBt or 6-Cl-HOBt is known to suppress racemization. uniurb.it Uronium and phosphonium salt-based coupling reagents are generally considered to be safer in terms of preserving stereochemical purity compared to carbodiimide (B86325) methods without additives. jpt.com Careful control of reaction conditions, such as temperature and reaction time, is also essential to maintain the chiral purity of the incorporated D-lysine residue. spbu.ru

Enzymatic Optical Resolution Techniques

While the direct synthesis of enantiomerically pure this compound is the preferred route for its use in peptide synthesis, enzymatic optical resolution offers a powerful alternative for obtaining D-amino acids from racemic mixtures. This technique leverages the high stereoselectivity of enzymes to separate enantiomers.

One common approach involves the use of aminoacylases. frontiersin.orgresearchgate.net In this method, a racemic mixture of an N-acetylated amino acid is treated with an L-aminoacylase. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched. The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can then be separated. A similar strategy can be employed with D-aminoacylases to selectively hydrolyze the D-enantiomer. frontiersin.orgtandfonline.com

Another enzymatic method is dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. nih.gov For instance, an l-amino acid amidase can be used to hydrolyze the amide of an l-amino acid, while a racemase simultaneously converts the remaining d-amino acid amide back into the racemic mixture, theoretically allowing for a 100% yield of the desired D-amino acid. nih.govresearchgate.net These enzymatic methods provide a green and efficient alternative to classical chemical resolution for the production of optically pure D-lysine and other D-amino acids.

Table 2: Research Findings on Enzymatic Resolution of Lysine Derivatives

| Enzyme | Substrate | Product(s) | Key Finding |

|---|---|---|---|

| L-aminoacylase | N-acetyl-DL-lysine | L-lysine + N-acetyl-D-lysine | Selective hydrolysis of the L-enantiomer. frontiersin.orgtandfonline.com |

| D-aminoacylase | N-acetyl-DL-lysine | D-lysine + N-acetyl-L-lysine | Selective hydrolysis of the D-enantiomer. frontiersin.org |

| Lysine Racemase & L-lysine Decarboxylase | L-lysine | D-lysine + 5-AVA | Two-enzyme cascade for efficient production of D-lysine with high enantiomeric excess. researchgate.net |

| α-amino-ε-caprolactam racemase & D-aminopeptidase | L-amino acid amide | D-amino acid | Dynamic kinetic resolution for high-yield conversion to the D-enantiomer. nih.gov |

Applications of Z D Lys Fmoc Oh in Biomedical and Materials Science Research

Peptide-Based Drug Development

Z-D-Lys(Fmoc)-OH is a versatile amino acid derivative extensively used in peptide synthesis and drug development. chemimpex.comchemimpex.com It provides a foundational framework for creating peptide-based drugs by allowing for modifications that can enhance biological activity and improve therapeutic efficacy. chemimpex.com The compound is particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing high-purity peptides for therapeutic research. chemimpex.comnetascientific.com Its structure facilitates efficient coupling reactions, making it an ideal choice for researchers aiming to construct complex peptide molecules. chemimpex.com

Design of Therapeutic Peptidomimetics and Peptide Analogs

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a key strategy in modern drug discovery. Peptidomimetics are recognized as valuable surrogates for therapeutic peptides as they can be engineered to overcome the inherent limitations of natural peptides. sigmaaldrich.com The incorporation of unnatural amino acids, such as the D-lysine core of this compound, is a fundamental approach in this process. sigmaaldrich.com This strategic substitution can alter the tertiary structure of a peptide, leading to analogs with significantly improved pharmacological properties. sigmaaldrich.com

A primary challenge for therapeutic peptides is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-lysine from this compound, is a well-established method to enhance peptide stability. lifetein.comjpt.com Peptides containing D-amino acids are more resistant to enzymatic degradation because natural proteases are stereospecific for L-amino acids. lifetein.comfrontiersin.org This resistance increases the peptide's half-life in biological systems, allowing it to exert its therapeutic effect for a longer duration. lifetein.com

This enhanced stability can also contribute to increased potency. mdpi.com By remaining intact for longer, the peptide has a greater opportunity to interact with its biological target. Furthermore, the structural rigidity conferred by D-amino acids can improve the binding affinity of the peptide to its target receptor, further enhancing its biological activity. lifetein.com The presence of D-amino acids in certain venom peptides, for example, has been shown to increase both the venom's effective lifetime and its potency. mdpi.com

Table 1: Research Findings on D-Amino Acid Incorporation for Stability and Potency

| Research Area | Finding | Implication for this compound | Source(s) |

| Enzymatic Degradation | Peptides containing D-amino acids show increased resistance to proteases, which are typically specific to L-amino acids. | Incorporation of D-lysine protects the peptide backbone from cleavage, increasing its in vivo half-life. | lifetein.comfrontiersin.org |

| Biological Activity | The presence of D-amino acids can be crucial for receptor recognition and can enhance binding affinity. | Peptides synthesized with this compound may exhibit higher potency due to improved stability and target binding. | lifetein.commdpi.com |

| Structural Effects | D-amino acids can stabilize specific secondary structures, such as beta-turns, which can be critical for biological function. | The D-lysine residue can be used to engineer a peptide's conformation for optimal therapeutic activity. | nih.gov |

Most peptide drugs require parenteral administration due to their poor stability in the gastrointestinal tract and low permeability across epithelial barriers. nih.gov Designing peptidomimetics with unnatural amino acids is a strategy pursued to improve oral bioavailability and tissue distribution. sigmaaldrich.com While direct research on this compound's effect on oral absorption is specific to the final peptide drug, the principles of using D-amino acids apply. Enhanced stability against digestive enzymes is the first crucial step toward potential oral delivery. jpt.com Furthermore, modifications to a peptide's charge, size, and hydrophobicity, which can be achieved through the lysine (B10760008) side chain, are known strategies to influence its absorption and distribution characteristics. sigmaaldrich.com Recent innovations, such as buccal-stretching patches, are also being explored to boost systemic absorption of peptides that have poor oral absorption profiles. nih.gov

The precise three-dimensional structure of a peptide determines its interaction with a biological target. sigmaaldrich.com The strategic incorporation of a D-amino acid introduces a specific stereochemical change that can fine-tune this interaction. jpt.com This can lead to a more selective biological response, where the peptide binds more specifically to its intended target and has less affinity for off-target sites, potentially reducing side effects. mdpi.com Diastereomeric peptides (containing both L- and D-amino acids) can exhibit lower hydrophobicity and less stable helical structures compared to their all-L counterparts, which can prevent non-specific hydrophobic interactions with mammalian membranes and thus grant higher selectivity. mdpi.com The ability to use this compound allows for the rational design of peptide analogs with a perfect match to their biological target, modulating the biological response with high specificity. sigmaaldrich.com

Enhanced Oral Absorption and Tissue Distribution

Development of Targeted Drug Delivery Systems

This compound and its L-form counterparts are instrumental in the development of targeted drug delivery systems. chemimpex.comlabmartgh.com The lysine residue possesses a side-chain amino group that serves as a versatile attachment point for other molecules, a process known as bioconjugation. chemimpex.comchemimpex.com After incorporating the lysine derivative into a peptide sequence during synthesis, the protecting group on the side chain can be selectively removed to unmask the amino group. peptide.com This allows for the covalent attachment of various functional moieties, such as:

Targeting Ligands: Peptides or other molecules that guide the entire construct to specific cells or tissues (e.g., cancer cells). beilstein-journals.org

Therapeutic Payloads: Potent drugs, such as chemotherapy agents, that are delivered directly to the site of action. medchemexpress.comsemmelweis.hu

Imaging Agents: Fluorescent dyes or radiotracers for diagnostic applications. beilstein-journals.org

This approach is central to creating peptide-drug conjugates (PDCs) and other advanced delivery platforms. medchemexpress.com For instance, lysine dendrimers, which are branched structures built from lysine residues, are noted for their high drug-loading capacity, biocompatibility, and resistance to degradation, making them potent drug carriers. nih.gov The synthesis of such dendritic structures often relies on lysine derivatives with orthogonal protection schemes, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Fmoc)-OH, to control the branching points. nih.gov

Cancer Therapy Research

In cancer therapy research, this compound and related lysine derivatives play a role in the development of more effective treatments with fewer side effects. chemimpex.comchemimpex.com This is achieved through the synthesis of targeted therapies and novel anticancer peptides. chemimpex.com

One major application is in the creation of peptide-drug conjugates designed to target cancer cells. For example, GnRH (Gonadotropin-releasing hormone) derivatives containing D-lysine have been conjugated to chemotherapy drugs like doxorubicin. semmelweis.hu These conjugates are designed to selectively bind to GnRH receptors that are overexpressed on the surface of certain cancer cells, thereby delivering the cytotoxic drug directly to the tumor and minimizing damage to healthy tissues. The synthesis of these complex bioconjugates often involves the use of Fmoc-protected lysine derivatives to control the site of drug attachment. semmelweis.hu

Furthermore, the incorporation of D-lysine is a strategy used in designing dimeric anticancer peptides. In a study modifying the lactoferricin (B1576259) peptide sequence, researchers used Fmoc-Lys(Fmoc)-OH to simultaneously grow two peptide chains from a central lysine core, creating a dimeric structure. explorationpub.com Subsequent modifications, including the substitution of L-amino acids with their D-enantiomers (D-Arg), were explored to improve cytotoxic activity against colon cancer cells. explorationpub.com The use of D-amino acids in such host defense peptides is a known strategy to enhance their stability and therapeutic efficacy against tumor cells. mdpi.com

Neuroscience Research: Studies on Neuropeptides

In neuroscience, this compound is a valuable tool for studying neuropeptides, which are small protein-like molecules that play crucial roles in brain function, including mood, pain perception, and behavior. chemimpex.commdpi.com A significant challenge in developing neuropeptide-based therapeutics is their rapid degradation by enzymes (peptidases) in the body. The incorporation of non-natural D-amino acids, such as D-lysine from this compound, is a key strategy to overcome this limitation. nih.govgoogle.comresearchgate.net

Peptides containing D-amino acids are more resistant to enzymatic breakdown, leading to a longer half-life and enhanced therapeutic potential. google.com The use of Fmoc solid-phase peptide synthesis (SPPS) allows for the precise, site-specific insertion of these D-amino acids into a peptide sequence. nih.govpnas.orgacs.org For example, research into analogs of the neuropeptide galanin, which has analgesic and anticonvulsant properties, has utilized D-amino acids to create more stable and orally active compounds. nih.gov The synthesis of these analogs involves standard Fmoc chemistry, where building blocks like this compound can be incorporated to confer stability while allowing for further modifications on the lysine side chain if needed.

Furthermore, the isomerization of an L-amino acid to a D-amino acid is an understudied but physiologically relevant post-translational modification that can alter a neuropeptide's receptor binding and activation, thereby modulating cell-to-cell communication. pnas.org The synthesis of specific D-amino acid-containing peptides (DAACPs) using reagents such as this compound is essential for investigating the structure-function relationships of these modified neuropeptides and understanding their impact on receptor selectivity. pnas.org

Bioconjugation and Bioconjugate Development

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a new complex with combined properties. This compound is a valuable reagent in this field due to its orthogonally protected lysine structure, which provides a specific site for chemical modification. chemimpex.comnetascientific.com

Linking to Other Biomolecules

The core utility of this compound in bioconjugation lies in the ε-amino group of the lysine side chain. nih.gov During peptide synthesis, the α-amino group is temporarily protected by the Fmoc group for chain elongation, while the side-chain amino group is protected by the Z-group. The Z-group can be selectively removed under different conditions than the Fmoc group, allowing chemists to attach other molecules—such as fluorescent dyes, imaging agents, or therapeutic payloads—specifically to the lysine side chain without affecting the rest of the peptide. netascientific.com

This site-specific modification is crucial for creating homogeneous bioconjugates where the number and location of attached molecules are precisely controlled. This level of control is often difficult to achieve with native proteins, where multiple lysine residues on the surface can lead to heterogeneous mixtures of products. rsc.org The use of D-amino acids like D-lysine can also confer stability to the resulting bioconjugate, as seen in the development of d-peptide assemblies for targeting the cell nucleolus. acs.org

Enhancement of Drug Delivery and Targeting

A primary application of bioconjugation is the development of targeted drug delivery systems. chemimpex.com By linking a potent drug to a targeting moiety, such as an antibody or a peptide that binds to specific cell surface receptors, the drug can be delivered preferentially to diseased cells, such as cancer cells, thereby increasing efficacy and reducing side effects. rsc.orgchemimpex.com

Lysine residues are frequently used as attachment points in the creation of antibody-drug conjugates (ADCs). rsc.orgoup.com Building blocks like this compound can be incorporated into peptidic linkers that connect the antibody to the cytotoxic drug. medchemexpress.com The use of a D-lysine within the linker can enhance its stability in the bloodstream. Furthermore, peptide-based drug delivery systems, such as those using amphiphilic peptides to form liposomes, utilize lysine derivatives to attach targeting ligands (e.g., RGD peptides) and drug molecules, synergistically enhancing their delivery into cancer cells. rsc.org The ability to create well-defined, stable bioconjugates using precursors like this compound is a key advantage in designing next-generation therapeutic agents. netascientific.comchemimpex.com

Protein Engineering and Modification Studies

Protein engineering aims to modify the structure of proteins to improve their function or create novel properties. The site-specific incorporation of non-canonical amino acids is a powerful tool in this endeavor, enabling detailed investigations into how protein structure dictates function. plos.orgnih.govmdpi.com

Investigating Protein Structure-Function Relationships

This compound serves as a source for incorporating D-lysine or a modifiable lysine analog into a protein sequence. chemimpex.comnetascientific.com Post-translational modifications (PTMs) of lysine residues, such as acetylation and methylation, are crucial for regulating protein function and gene expression. plos.orgnih.gov By synthesizing proteins with specific lysine modifications, researchers can dissect the functional consequences of these PTMs. The orthogonal protecting groups of this compound allow for the lysine side chain to be specifically modified after its incorporation into a peptide or protein.

Introducing a D-amino acid into a protein can have profound effects on its structure and stability. acs.org This modification can disrupt or stabilize local secondary structures like alpha-helices, providing a method to probe the structural requirements for a protein's biological activity. pitt.edu For example, studies have shown that incorporating D-amino acids into proteins using modified ribosomes can yield functional enzymes, allowing for a direct comparison between the L- and D-containing variants to understand the role of stereochemistry in protein function. acs.org The use of lysine derivatives with fluorescent probes attached to the side chain also allows for the study of protein dynamics, conformational changes, and ligand binding. mdpi.com Therefore, this compound is a versatile compound for creating engineered proteins to unravel complex structure-function relationships. chemimpex.com

| Research Area | Application of this compound | Key Research Finding Enabled |

| Neuropeptide Analogs | Incorporation of D-lysine to increase stability. nih.govgoogle.com | Development of peptides with longer half-lives for therapeutic use. google.com |

| Sirtuin Substrates | Precursor for synthesizing myristoylated D-lysine peptides. | Characterization of sirtuin demyristoylase activity and inhibitor screening. royalsocietypublishing.orgfrontiersin.org |

| Bioconjugation | Provides a site for specific attachment of drugs or probes. netascientific.com | Creation of homogeneous antibody-drug conjugates for targeted therapy. rsc.org |

| Protein Engineering | Site-specific incorporation of a D-amino acid or modified lysine. chemimpex.compitt.edu | Probing the role of stereochemistry and PTMs in protein function. nih.govacs.org |

Studying Protein Stability and Interactions

The incorporation of modified amino acids is a fundamental strategy for investigating the structure, stability, and interactions of proteins. This compound serves as a critical building block in protein engineering and the synthesis of peptides designed to probe these characteristics. chemimpex.comchemimpex.com By introducing a D-amino acid into a peptide chain, researchers can significantly alter its enzymatic stability, making it more resistant to degradation by proteases. This enhanced stability is crucial for studies on protein structure-function relationships. chemimpex.com

Furthermore, the strategic placement of lysine derivatives within a peptide sequence allows for the creation of peptides that can study specific protein-protein interactions. chemimpex.comchempep.com For instance, analyzing how the presence of a D-lysine affects the binding affinity of a peptide to its target protein can provide insights into the stereospecificity of the interaction. The presence of basic amino acids like lysine is often critical for protein binding. mdpi.com Research on acetylated lysine has shown its importance in mediating interactions with aromatic rings, a common feature in transcriptionally relevant protein-protein interactions. iris-biotech.de

Post-Translational Modification Studies

Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins after translation, playing a key role in regulating their activity, localization, and interaction with other molecules. thermofisher.com Lysine is one of the most frequently modified amino acids, undergoing processes such as acetylation, methylation, and ubiquitination. nih.govabcam.com Synthesizing peptides with specific PTMs is essential for studying their biological roles, and this compound and its analogs are vital tools in this area. iris-biotech.de These synthetic peptides help researchers understand how PTMs regulate cellular processes and increase the diversity of the proteome. thermofisher.comnih.gov

Lysine acetylation is a reversible PTM that neutralizes the positive charge of the lysine side chain and is catalyzed by lysine acetyltransferases (KATs) and reversed by lysine deacetylases (KDACs). abcam.com This modification is crucial for regulating gene expression, chromatin remodeling, and metabolism. abcam.com To study the effects of acetylation, researchers use building blocks like N-alpha-Fmoc-N-epsilon-acetyl-L-lysine (Fmoc-L-Lys(Ac)-OH) in solid-phase peptide synthesis (SPPS). iris-biotech.desigmaaldrich.com Incorporating this acetylated lysine into peptides allows for detailed investigations into how this specific modification influences protein structure, activity, and interactions. iris-biotech.de For example, studies have used peptides containing acetylated lysine to probe the substrate specificity of deacetylases like SIRT1. iris-biotech.de

Histone proteins, which package DNA into chromatin, are subject to numerous PTMs, including acetylation, that play a central role in epigenetic regulation. frontiersin.orgmdpi.com The acetylation of lysine residues on histone tails generally reduces the affinity between the histone and DNA, leading to a more "open" chromatin structure that facilitates gene transcription. mdpi.com The synthesis of histone peptides with specific modifications at defined sites is crucial for understanding these epigenetic mechanisms. frontiersin.orgresearchgate.net Using building blocks like Fmoc-L-Lys(Ac)-OH, scientists can create synthetic histones or histone fragments with precisely placed acetyl groups. iris-biotech.de These tools are invaluable for studying how histone acetylation affects chromatin dynamics and recruits other effector proteins to regulate gene expression. frontiersin.orgmdpi.com

The formation of an isopeptide bond between the side chain of a lysine residue and another protein, such as in ubiquitination, is a critical PTM involved in protein degradation and signaling. abcam.comnih.gov Studying these modifications requires methods to chemically synthesize proteins linked by isopeptide bonds. Selenolysine-mediated isopeptide ligation is an innovative chemical tool for this purpose. nih.govresearchgate.net This strategy involves synthesizing a peptide with a selenolysine residue, which can react with a peptide thioester to form an isopeptide linkage. nih.gov A key advantage is that the selenium atom can be removed after ligation, resulting in a native isopeptide bond. nih.govresearchgate.net Researchers have designed and synthesized orthogonally protected selenolysine derivatives, such as Fmoc-Lys[Seγ(Mob)-Nε(Alloc)]-OH, for use in solid-phase peptide synthesis to create these complex protein structures. nih.gov This method provides a powerful way to generate ubiquitinated and SUMOylated proteins for functional studies. nih.govresearchgate.net

The table below summarizes research findings on the reaction times for different selenolysine-mediated ligations.

| Ligation Type | Reactants | Reaction Time | Reference |

| γ-selenolysine-mediated | Peptide with γ-selenolysine and peptide thioester | 22 hours | nih.gov |

| δ-selenolysine-mediated | Peptide with δ-selenolysine and peptide thioester | 2 hours | nih.gov |

Note: Direct comparison is complex as peptide sequences differed between the studies.

Role in Histone Protein Modification

Development of Molecular Probes and Diagnostic Tools

Modified amino acids like this compound are fundamental in the development of molecular probes and diagnostic tools. chemimpex.com By incorporating such derivatives, peptides can be functionalized with reporter groups like dyes or biotin (B1667282), or conjugated to other biomolecules. chemimpex.comchempep.com These functionalized peptides are used in a wide range of applications, including diagnostics, imaging, and therapeutics. chempep.com For example, Fmoc-Lys(N3)-OH, an azide-functionalized derivative, is widely used in "click chemistry" to attach probes to peptides for imaging applications or to create peptide-drug conjugates. chempep.comiris-biotech.de

The table below lists examples of functionalized lysine derivatives used in the development of molecular probes.

| Compound Name | Functionality | Application |

| Fmoc-D-Lys(Biotin)-OH | Biotinylated side chain | Attachment to streptavidin, purification, detection |

| Fmoc-L-Lys(N3)-OH | Azide-functionalized side chain | Click chemistry, bioconjugation with alkynes |

The ability to synthesize complex and modified peptides using building blocks like this compound is crucial for advancing our understanding of biological systems. chemimpex.com These synthetic peptides serve as tools to dissect complex biological processes, such as signal transduction pathways, protein-protein interactions, and enzyme mechanisms. chemimpex.comchemimpex.comthermofisher.com By creating peptides that mimic or inhibit certain interactions, researchers can elucidate the functions of specific proteins and their roles in cellular pathways. chemimpex.com The development of peptide-based therapeutics and diagnostic agents relies heavily on this foundational research, which provides insights into disease mechanisms and potential targets for intervention. chemimpex.comchemimpex.com

Detection of Specific Biomolecules in Clinical Settings

The strategic use of protected amino acids like this compound is integral to the development of diagnostic tools for the detection of specific biomolecules in clinical environments. chemimpex.comchemimpex.com While direct applications of this compound in commercially available diagnostic kits are not extensively documented in public literature, its foundational role in peptide synthesis is crucial for creating probes and substrates used in such assays. chemimpex.com

The principle lies in the construction of peptides that can specifically interact with target biomolecules, such as enzymes, antibodies, or disease markers. The Fmoc-protected lysine side chain allows for the attachment of reporter molecules, including fluorophores, chromophores, or biotin, after the main peptide chain has been assembled. This enables the synthesis of customized probes for various detection methodologies.

For instance, a peptide synthesized using this compound could be designed to be a substrate for a specific enzyme implicated in a disease state. After the peptide is synthesized, the Fmoc group on the lysine side chain can be selectively removed to attach a quenching molecule. The terminal end of the peptide could contain a fluorophore. In the presence of the target enzyme, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a detectable signal. This approach is fundamental to developing sensitive and specific diagnostic assays.

Furthermore, oligonucleotide-peptide conjugates, which have found numerous applications in diagnostics, can be synthesized using Fmoc-protected amino acids. researchgate.net These conjugates can be used as probes for detecting specific nucleic acid sequences, with the peptide portion enhancing cellular uptake or providing a signal for detection.

Application in Enzyme Inhibitor Development

This compound and similar protected amino acids are instrumental in the development of enzyme inhibitors, a cornerstone of therapeutic research. chemimpex.comresearchgate.netnih.gov The ability to create complex and modified peptide structures is key to designing potent and selective inhibitors for various enzyme classes. chemimpex.com

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is linked to diseases like cancer. nih.govchemdiv.com Consequently, HDAC inhibitors are a significant area of drug discovery. nih.govchemdiv.comscispace.com The creation of combinatorial libraries of potential inhibitors allows for the rapid screening of numerous compounds to identify potent and isoform-selective inhibitors. chemdiv.comnih.gov

Protected amino acids, including derivatives of lysine, are fundamental to the solid-phase synthesis of peptide-based HDAC inhibitors. nih.govacs.org For example, research has focused on synthesizing cyclic tetrapeptides as HDAC inhibitors. nih.govnih.gov The synthesis of these complex molecules often involves a convergent solution-phase or solid-phase strategy where protected amino acids are sequentially coupled. nih.govscispace.com The use of Fmoc-protected amino acids is common in these syntheses. nih.govacs.org

The general structure of many HDAC inhibitors includes a cap group that interacts with the protein surface, a linker region, and a zinc-binding group that chelates the zinc ion in the enzyme's active site. researchgate.net The lysine side chain, when appropriately modified, can be part of the cap or linker region. The flexibility offered by using protected amino acids like this compound allows for the systematic modification of the peptide structure to optimize its inhibitory activity and selectivity.

| Inhibitor | Target | Reported IC₅₀ (nM) | Reference |

|---|---|---|---|

| Peptide 11 (H3K27Ac-based SPI) | NuRD corepressor complex (HDAC1–MTA1–RBBP4) | 390 | acs.orgnih.govresearchgate.net |

| WF-3161 | HDAC1 | Highly Selective | researchgate.net |

| Azumamides A-E | HDACs | Varies | scispace.com |

| CHAP31 | Class I HDACs | Nanomolar range | nih.gov |

| Apicidin A | Class I HDACs | Nanomolar range | nih.gov |

Substrate peptidomimetic inhibitors (SPIs) are designed to mimic the natural substrate of an enzyme, thereby competitively inhibiting its activity. iris-biotech.de The development of SPIs for HDACs has been a promising strategy for achieving inhibitor selectivity. acs.orgnih.govresearchgate.net

The synthesis of SPIs often relies on solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. acs.orgnih.govresearchgate.net Researchers have successfully synthesized novel Fmoc amino acids with incorporated zinc-binding groups. acs.orgnih.gov These specialized building blocks can be incorporated at any position within a peptide sequence using standard Fmoc/tBu SPPS protocols, facilitating the rapid generation of peptide-based HDAC inhibitor libraries. acs.orgnih.gov

For instance, a series of SPIs based on the histone H3K27Ac tail structure were synthesized. acs.orgnih.gov In this work, a non-native amino acid with a zinc-binding side chain was incorporated in place of the natural acetylated lysine. One such peptide analog demonstrated potent inhibition of the NuRD corepressor complex. acs.orgnih.govresearchgate.net This approach highlights the power of using custom-synthesized, Fmoc-protected amino acids to create highly specific enzyme inhibitors.

Mechanistic Studies and Advanced Characterization Techniques in the Context of Z D Lys Fmoc Oh

Investigation of Reaction Mechanisms

During the stepwise assembly of peptide chains, several side reactions can occur, leading to impurities that compromise the yield and purity of the final product. Understanding the mechanisms of these reactions is critical for developing strategies to minimize their occurrence.

The reaction is highly dependent on the amino acid sequence. Dipeptides containing proline or glycine (B1666218) at the C-terminus are especially susceptible to DKP formation. sigmaaldrich.comnih.gov The alkaline conditions required for the removal of the Fmoc protecting group, typically using a piperidine (B6355638) solution, enhance the nucleophilicity of the terminal amine and thus promote the formation of DKPs. iris-biotech.de When Z-D-Lys(Fmoc)-OH is the second amino acid coupled to the resin, the resulting dipeptide is vulnerable to this cyclization after the Nα-Fmoc group is removed to allow for the coupling of the third residue. Strategies to mitigate DKP formation include the use of dipeptide building blocks to bypass the problematic dipeptide-resin stage or employing sterically hindered resins like 2-chlorotrityl chloride resin, which can suppress the side reaction. sigmaaldrich.com

A related and challenging side reaction is the "self-deprotection" of Fmoc-protected peptide intermediates. acs.org Research has shown that Fmoc-deprotection can proceed even in the absence of a strong base like piperidine, occurring in solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (ACN). nih.govresearchgate.net This phenomenon is a major contributor to DKP formation during post-coupling hold times. acs.org

The mechanism for this self-deprotection can involve both intramolecular and intermolecular pathways. nih.gov Density Functional Theory (DFT) calculations have indicated that peptides with certain sequences, such as those containing a penultimate proline residue, are more prone to this reaction because they can stabilize the transition state of Fmoc decomposition through C–H···π interactions. nih.govresearchgate.net Once the Fmoc group is prematurely removed via this pathway, the newly freed N-terminal amine can initiate DKP formation as described previously. nih.gov Therefore, during the synthesis of a longer peptide containing a this compound residue, the stability of adjacent Fmoc-protected amino acids is a critical factor influencing the purity of the final product.

Diketopiperazine (DKP) Formation in SPPS

Analytical Methodologies for this compound and its Derivatives

The purity and identity of this compound and the peptides derived from it are confirmed using a combination of powerful analytical techniques. High-Performance Liquid Chromatography and Mass Spectrometry are indispensable tools for both process monitoring and final product characterization.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related amino acid derivatives. Commercial suppliers routinely use HPLC to guarantee a purity of ≥95% or higher for these reagents. chemimpex.comscientificlabs.iesigmaaldrich.com The technique is also essential for monitoring the progress of reactions during peptide synthesis. For instance, HPLC analysis can be used to follow the deprotection of an Fmoc-protected lysine (B10760008) derivative in solution, confirming the release of dibenzofulvene and the formation of any base adducts. researchgate.net In the context of SPPS, reversed-phase HPLC (RP-HPLC) is used to analyze the crude peptide after cleavage from the resin and to purify the target peptide away from deletion sequences or products of side reactions. nih.gov

Table 1: Purity Specifications for Lysine Derivatives by HPLC

| Compound | Purity Specification (by HPLC) | Source |

| This compound | ≥ 95% | chemimpex.com |

| Fmoc-Lys(Z)-OH | ≥ 98.0% | scientificlabs.iesigmaaldrich.com |

| Fmoc-Lys(Fmoc)-OH | ≥ 97.5% | labmartgh.com |

| Fmoc-Lys(Fmoc)-OH | ≥ 98.0% | sigmaaldrich.com |

This table presents typical purity levels for commercially available protected lysine derivatives as determined by HPLC analysis.

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and structural integrity of this compound and the peptides it is incorporated into. chemimpex.comsigmaaldrich.com It provides precise mass measurements that verify the correct composition of the molecule. For isotopically labeled analogues, such as Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), MS is crucial for confirming the mass shift and is the basis for its use in quantitative proteomics. chempep.com

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of biomolecules, including protected amino acids and peptides. niscpr.res.inharvard.edu ESI-MS is well-suited for these compounds as it can generate intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion. Studies on Fmoc-protected dipeptides have shown that fragmentation patterns can be used to differentiate positional isomers. nih.gov A notable fragmentation rearrangement has been observed for N-terminal protected amino acids in ESI-MS/MS, a reaction that was found to be independent of the specific N-terminal and side-chain protecting groups. niscpr.res.inbvsalud.org This indicates that the fragmentation behavior is a general characteristic, applicable to derivatives like this compound. The technique is sensitive enough to identify and characterize products and byproducts from synthesis, making it an essential tool for mechanistic studies and quality control. niscpr.res.innih.gov

Table 2: Chemical Properties and Identifiers for this compound

| Property | Value | Source |

| Chemical Name | Nα-Benzyloxycarbonyl-Nε-fluorenylmethyloxycarbonyl-D-lysine | |

| Molecular Formula | C₂₉H₃₀N₂O₆ | chemimpex.com |

| Molecular Weight | 502.56 g/mol | sigmaaldrich.com |

| CAS Number | 86060-82-4 (for L-isomer) | sigmaaldrich.com |

| Appearance | White or off-white solid | chemimpex.com |

This table summarizes key identifiers and physical properties for the protected amino acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of complex organic molecules such as this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the verification of the molecule's identity and purity. Both one-dimensional (1D), like ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals.

For this compound, ¹H NMR spectroscopy would confirm the presence of the three key structural components: the benzyloxycarbonyl (Z) group, the fluorenylmethyloxycarbonyl (Fmoc) group, and the D-lysine scaffold. Specific proton signals corresponding to the aromatic rings of the Z and Fmoc groups, the benzylic protons of the Z group, the methylene (B1212753) and methine protons of the Fmoc moiety, and the distinct protons along the lysine backbone and sidechain (α-CH, β-CH₂, γ-CH₂, δ-CH₂, ε-CH₂) would be observed at characteristic chemical shifts.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two to three bonds away (HMBC). This is particularly useful for assigning quaternary carbons and resolving signal overlap, which can occur in complex spectra. For instance, in studies of related molecules like Fmoc-Lys(Boc)-OH, HSQC and HMBC spectra are crucial for definitively identifying specific carbon atoms within the structure doi.org.

Below is a representative table of expected ¹H NMR chemical shifts for a compound with the structural motifs of this compound.

Interactive Table: Representative ¹H NMR Chemical Shifts

| Protons | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic | Fmoc and Z groups | 7.20 - 7.90 |

| CH₂ (benzyl) | Z group | ~5.10 |

| CH, CH₂ | Fmoc group | 4.20 - 4.50 |

| α-CH | Lysine | ~4.30 |

| ε-CH₂ | Lysine | ~3.10 |

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.

Chiral Separation Techniques

The biological activity of chiral molecules is often enantiomer-dependent, making the separation of enantiomers a critical process in pharmaceutical development and chemical research. For amino acid derivatives like this compound, ensuring enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving this separation. phenomenex.com

Recent research highlights innovative approaches to chiral separation. One study demonstrated that a chiral covalent organic framework (CCOF-300) membrane, created using a chiral induction strategy, could effectively separate racemic mixtures of large drug molecules. nih.gov This method achieved a remarkable 100% enantiomeric excess (ee) for the separation of a structurally similar compound, Fmoc-Lys(Dde)-OH. nih.govresearchgate.net The separation is based on size matching and differential diffusion rates of the enantiomers through the chiral pores of the membrane. nih.gov

More conventional methods involve the use of polysaccharide-based CSPs. A systematic study evaluated four different polysaccharide-based CSPs (Lux Cellulose-1, -2, -3, and -4) for the reversed-phase HPLC enantioseparation of 19 common Fmoc-protected α-amino acids. phenomenex.com Lux Cellulose-2 proved to be the most broadly successful, achieving baseline resolution for 15 of the derivatives, including Fmoc-Lys(Boc)-OH. phenomenex.com These separations were typically achieved in under 25 minutes using acetonitrile and trifluoroacetic acid as the mobile phase. phenomenex.com

Interactive Table: HPLC Conditions for Chiral Separation of Fmoc-Lysine Derivatives

| Method | Stationary Phase/Membrane | Mobile Phase | Analyte | Retention Time (D-Enantiomer) | Retention Time (L-Enantiomer) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Chiral Membrane Separation | CCOF-300 | Ethanol | Fmoc-Lys(Dde)-OH | 8.17 min | 6.70 min | 100% | nih.govresearchgate.net |

Computational and In-Silico Analysis

In modern chemical research, computational and in-silico analyses serve as powerful complements to experimental work. These methods provide deep insights into molecular properties and interactions, guiding the rational design of new molecules and materials. For a compound like this compound, computational tools can predict its behavior in biological systems and its intrinsic electronic characteristics.

Prediction Models for Ligand Design

Prediction models are central to computer-assisted drug design (CADD), enabling researchers to forecast how a ligand might interact with a biological target, such as a protein or receptor. uvic.ca These models are particularly valuable in the design of peptide-based therapeutics, where derivatives like this compound serve as foundational building blocks. chemimpex.com

One application involves using prediction models to rationalize the design of complex ligands, such as peptide-based iron chelators. mdpi.comkcl.ac.uk In this context, Fmoc-protected amino acids are incorporated into a peptide backbone, and computational models predict the stability and coordination geometry of the resulting ligand when bound to a metal ion. mdpi.comkcl.ac.uk More advanced approaches employ machine learning and deep learning, such as a Gated Recurrent Unit-based Variational Autoencoder (VAE), to generate novel peptide sequences and assess their binding affinity to specific protein targets. nih.gov These in-silico screening methods significantly accelerate the discovery of potent and selective inhibitors by narrowing down the number of candidates for experimental validation. nih.gov

Interactive Table: Predictive Models in Ligand Design

| Model Type | Application | Function |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Predict protein-ligand interactions | Uses 3D structural information of the target to dock ligands and score binding affinity. uvic.ca |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Develops mathematical models to predict the activity of new compounds based on their physicochemical properties. uvic.ca |

| Generative Deep Learning (e.g., VAE) | Design novel peptide sequences | Learns from existing peptide data to generate new sequences with desired binding properties for a specific target. nih.gov |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is widely applied to predict a variety of molecular properties, including optimized geometries, electronic charge distributions, and vibrational frequencies. nih.gov

In the context of ligands derived from Fmoc-amino acids, DFT has been used to predict the structure and stability of their metal complexes. mdpi.comkcl.ac.uk Researchers have used DFT to calculate the coordination geometry of iron(III) complexes with peptide-based chelators, reasoning that the degree of deviation from an ideal octahedral geometry could indicate the relative stability of the complexes. mdpi.comkcl.ac.uk This predictive capability allows for a targeted synthetic approach toward more stable and effective ligands. kcl.ac.uk

For the this compound molecule itself, DFT calculations can provide its lowest-energy 3D conformation and a map of its electrostatic potential, revealing electron-rich and electron-poor regions that are critical for intermolecular interactions. Furthermore, DFT can compute quantum chemical descriptors that characterize the molecule's reactivity. nih.gov

Interactive Table: Molecular Properties Calculable via DFT

| Parameter | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides the most stable structure for use in docking and other models. nih.gov |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and electronic excitation properties. researchgate.net |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |

| Quantum Chemical Descriptors | Parameters like hardness (η), softness (S), and electrophilicity (ω). | Quantify the chemical behavior and reactivity of the molecule. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Orthogonal Protecting Group Chemistries

The combination of the benzyloxycarbonyl (Z) group for side-chain protection and the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection in Z-D-Lys(Fmoc)-OH represents a classic example of an orthogonal protection strategy. This orthogonality, where each group can be removed under distinct conditions without affecting the other, is fundamental to modern peptide synthesis. nih.gov However, the synthesis of increasingly complex peptides, such as those with multiple branches or specific side-chain modifications, necessitates an expanded toolkit of protecting groups with mutually exclusive cleavage conditions.

Future research is actively exploring new protecting groups for the lysine (B10760008) side chain that are compatible with Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The goal is to develop groups that can be removed under conditions that are orthogonal not only to the Fmoc group (which is base-labile) and acid-labile resin linkers and side-chain protecting groups (like t-butyl), but also to each other. nih.gov

Key areas of investigation include:

Hydrazine-labile groups: The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group has become a standard alternative to the Z-group. sigmaaldrich-jp.com It is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but can be selectively removed using a mild solution of 2% hydrazine (B178648) in DMF. sigmaaldrich-jp.com This allows for site-specific modification of the lysine side-chain on the solid support after the main peptide backbone has been assembled.

Highly acid-sensitive groups: Groups like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) offer another level of orthogonality. nih.goviris-biotech.de The Mtt group can be removed with highly diluted TFA (e.g., 1%) in dichloromethane, conditions which leave most other acid-labile groups, including resin linkers, intact. nih.gov This strategy is particularly useful for on-resin cyclization or branching. nih.goviris-biotech.de

Palladium-cleavable groups: The allyloxycarbonyl (Alloc) group is removed under neutral conditions using a palladium catalyst, providing another layer of orthogonality to both acid- and base-labile groups. iris-biotech.de This has been applied in the selective deprotection of amino acid derivatives for use in peptide synthesis. iris-biotech.de

Novel hydrophilic and "green" protecting groups: A novel protecting group, MeDmb, has been developed as an alternative to dimedone-based groups like ivDde. iris-biotech.de It offers the advantage of increased hydrophilicity, which can improve solubility in a wider range of solvents, including more environmentally friendly "green" solvents. iris-biotech.de Like ivDde, it is cleaved by hydrazine, maintaining orthogonality with standard SPPS conditions. iris-biotech.de

The development of such strategies expands the complexity of molecules that can be synthesized. For instance, a peptide could be constructed using Fmoc for the backbone, a Z-group on one lysine, an ivDde group on a second, and an Mtt group on a third, allowing for three distinct, sequential modifications to be performed on the same peptide scaffold.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| Benzyloxycarbonyl | Z | Hydrogenolysis; strong acids (e.g., TFMSA) sigmaaldrich.com | Fmoc, tBu, Alloc, ivDde |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Z, tBu, Alloc, ivDde, Mtt |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | 2% hydrazine in DMF sigmaaldrich-jp.com | Fmoc, tBu, Z, Alloc, Mtt |

| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) nih.gov | Fmoc, tBu (largely), Z, Alloc, ivDde |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst in the presence of a scavenger iris-biotech.de | Fmoc, tBu, Z, ivDde, Mtt |

| N-methyl-4,4-dimethyl-2,6-dioxocyclohexanecarboxamide | MeDmb | 2% hydrazine hydrate (B1144303) in DMF iris-biotech.de | Fmoc, tBu, Z, Alloc |

Development of this compound Analogs with Enhanced Properties

Research is also focused on creating analogs of this compound where either the core structure or the protecting groups are modified to grant enhanced or novel properties. chemimpex.com These analogs serve as specialized building blocks for advanced applications in drug development and chemical biology. chemimpex.comsigmaaldrich.com